

4-Amino-6-methoxyquinoline: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-6-methoxyquinoline

Cat. No.: B1267355

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Introduction

4-Amino-6-methoxyquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds, including antimalarials, antibacterials, and kinase inhibitors. A thorough understanding of the physicochemical properties of **4-Amino-6-methoxyquinoline** is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing new molecular entities with desired pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a summary of the core physicochemical properties of **4-Amino-6-methoxyquinoline**. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of these crucial parameters.

Core Physicochemical Data

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for several key physicochemical properties of **4-Amino-6-methoxyquinoline**. The generation of precise values for properties such as melting point, boiling point, aqueous solubility, pKa, and logP would require either direct experimental

measurement or prediction using specialized computational software (e.g., ACD/Labs Percepta, ChemAxon).[1][2][3] The foundational properties are summarized in the table below.

Property	Value	Data Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	--INVALID-LINK--
Molecular Weight	174.20 g/mol	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
CAS Number	6279-51-2	--INVALID-LINK--
Melting Point	Data not available	-
Boiling Point	Data not available	-
Aqueous Solubility	Data not available	-
pKa	Data not available	-
logP	Data not available	-

Experimental Protocols for Property Determination

The following are detailed, standard methodologies that can be employed to experimentally determine the key physicochemical properties of **4-Amino-6-methoxyquinoline**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas a broad range suggests the presence of impurities.[4]

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of dry **4-Amino-6-methoxyquinoline** is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder.[5] The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]

- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[4]
- **Measurement:** The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[4] For an accurate measurement, a fresh sample is heated slowly (1-2°C per minute) near the expected melting point.[6]
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3]

Aqueous Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology (Shake-Flask Method):

- **Sample Preparation:** An excess amount of solid **4-Amino-6-methoxyquinoline** is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7]
- **Equilibration:** The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]
- **Phase Separation:** After equilibration, the suspension is allowed to stand to let undissolved solids settle. The saturated solution is then carefully filtered (using a filter that does not adsorb the compound) or centrifuged to remove all undissolved solid.[1]
- **Quantification:** The concentration of **4-Amino-6-methoxyquinoline** in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for pKa determination.[\[8\]](#)

Methodology (Potentiometric Titration):

- **Solution Preparation:** A solution of **4-Amino-6-methoxyquinoline** of known concentration (e.g., 1 mM) is prepared in water.[\[9\]](#) To maintain a constant ionic strength, a background electrolyte such as 0.15 M potassium chloride is added.[\[10\]](#) The solution is purged with nitrogen to remove dissolved carbon dioxide.[\[10\]](#)
- **Titration:** The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode.[\[9\]](#)
- **For a basic compound:** The solution is first acidified with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). It is then titrated with standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.[\[9\]](#)
- **Data Acquisition:** The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[\[11\]](#)

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its measurement.[\[12\]](#)

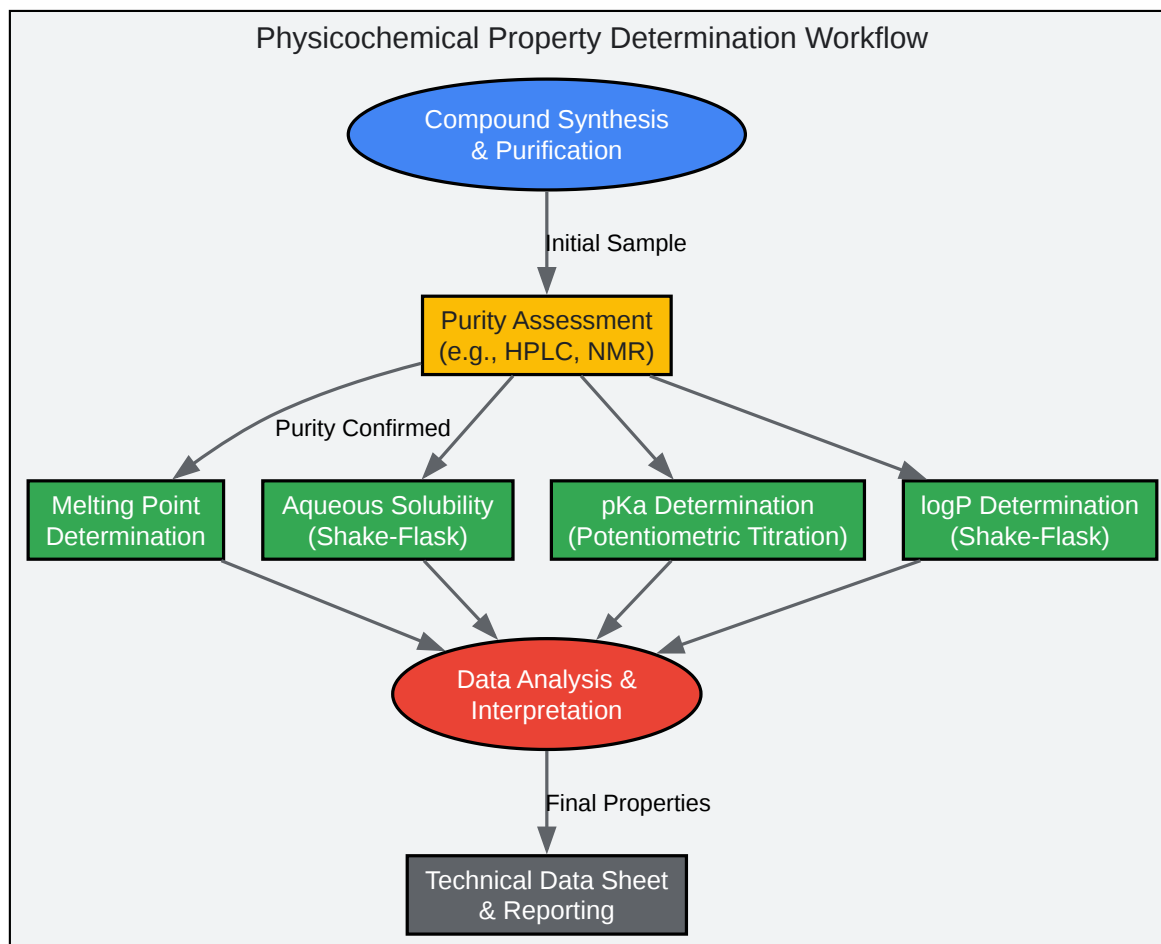
Methodology (Shake-Flask Method):

- **Phase Preparation:** n-Octanol and water (or a pH 7.4 buffer for LogD measurement) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[\[13\]](#)

- Partitioning: A known amount of **4-Amino-6-methoxyquinoline** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel or vial.[\[14\]](#)
- Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate phase separation.[\[14\]](#)
- Quantification: The concentration of **4-Amino-6-methoxyquinoline** in both the n-octanol and the aqueous phases is determined using a suitable analytical method like HPLC-UV.[\[15\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[\[14\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a novel compound such as **4-Amino-6-methoxyquinoline**.



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Caption: Workflow for experimental physicochemical property determination.

Conclusion

This technical guide outlines the core physicochemical properties of **4-Amino-6-methoxyquinoline** and provides standardized protocols for their experimental determination. While experimental values for this specific molecule are not readily available in the public domain, the detailed methodologies presented here offer a clear path for researchers to generate this critical data. Accurate knowledge of these properties is indispensable for

advancing the study of **4-Amino-6-methoxyquinoline** and its derivatives in the context of drug discovery and development, enabling informed decisions regarding compound selection, formulation, and further investigation of biological activity.

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- To cite this document: BenchChem. [4-Amino-6-methoxyquinoline: A Technical Overview of Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1267355#physicochemical-properties-of-4-amino-6-methoxyquinoline>]

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